1-[1-(1-Cyclohexyltriazole-4-carbonyl)-4-phenylpiperidin-4-yl]ethanone
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Overview
Description
1-[1-(1-Cyclohexyltriazole-4-carbonyl)-4-phenylpiperidin-4-yl]ethanone is a complex organic compound that features a unique combination of a cyclohexyltriazole moiety and a phenylpiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-Cyclohexyltriazole-4-carbonyl)-4-phenylpiperidin-4-yl]ethanone typically involves multiple steps, starting with the preparation of the cyclohexyltriazole and phenylpiperidine intermediates. The cyclohexyltriazole can be synthesized through a cycloaddition reaction involving cyclohexyl azide and an alkyne. The phenylpiperidine intermediate is often prepared via a nucleophilic substitution reaction involving a phenyl halide and piperidine.
The final step involves coupling the cyclohexyltriazole and phenylpiperidine intermediates through a carbonylation reaction, typically using a carbonylating agent such as phosgene or a similar reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-Cyclohexyltriazole-4-carbonyl)-4-phenylpiperidin-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
1-[1-(1-Cyclohexyltriazole-4-carbonyl)-4-phenylpiperidin-4-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-[1-(1-Cyclohexyltriazole-4-carbonyl)-4-phenylpiperidin-4-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclohexyltriazole moiety is known to interact with metal ions, while the phenylpiperidine structure can interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Cyclohexyl-1H-1,2,3-triazol-4-yl)ethanone
- 4-Phenylpiperidine-4-carboxamide
- 1-(4-Phenylpiperidin-4-yl)ethanone
Uniqueness
1-[1-(1-Cyclohexyltriazole-4-carbonyl)-4-phenylpiperidin-4-yl]ethanone is unique due to its combination of a cyclohexyltriazole and phenylpiperidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[1-(1-cyclohexyltriazole-4-carbonyl)-4-phenylpiperidin-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-17(27)22(18-8-4-2-5-9-18)12-14-25(15-13-22)21(28)20-16-26(24-23-20)19-10-6-3-7-11-19/h2,4-5,8-9,16,19H,3,6-7,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESMIALLBJCVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCN(CC1)C(=O)C2=CN(N=N2)C3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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